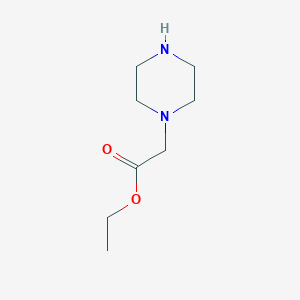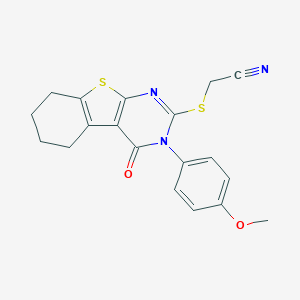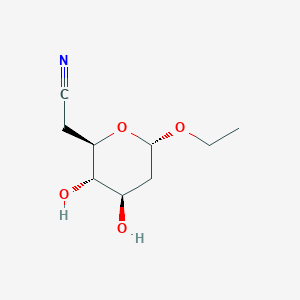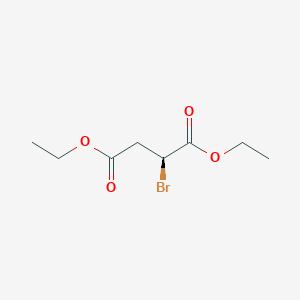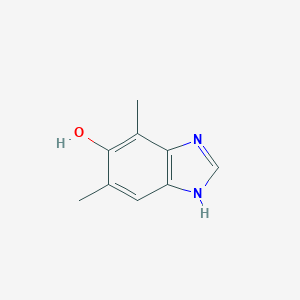
4,6-dimethyl-1H-benzimidazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dimethyl-1H-benzimidazol-5-ol is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is commonly known as lumazine and has a unique structure that makes it suitable for different biological and chemical processes.
Mechanism of Action
The mechanism of action of lumazine is not fully understood, but it is believed to interact with proteins and enzymes through non-covalent interactions. Lumazine has a rigid structure that allows it to bind to specific sites on proteins and enzymes, altering their activity and function.
Biochemical and Physiological Effects:
Lumazine has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties, protecting cells from oxidative stress. Lumazine has also been shown to enhance the activity of enzymes involved in energy metabolism, improving cellular respiration and ATP production.
Advantages and Limitations for Lab Experiments
Lumazine has several advantages for lab experiments, including its fluorescent properties, its ability to bind to specific sites on proteins and enzymes, and its potential applications in photodynamic therapy. However, lumazine also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for lumazine research, including the development of new synthesis methods, the identification of new applications in biotechnology and medicine, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of lumazine and its interactions with proteins and enzymes.
Synthesis Methods
The synthesis of 4,6-dimethyl-1H-benzimidazol-5-ol can be achieved through various methods. One of the most common approaches is the reaction between 2-amino-4,6-dimethylpyrimidine and glyoxal in the presence of a strong acid catalyst. This reaction yields a mixture of lumazine and its derivatives, which can be further purified to obtain the desired product.
Scientific Research Applications
Lumazine has been extensively studied for its potential applications in various scientific fields. It is commonly used as a fluorescent probe for monitoring protein-protein interactions, identifying enzyme-substrate interactions, and studying protein folding dynamics. Additionally, lumazine has been used as a photosensitizer in photodynamic therapy for cancer treatment.
properties
CAS RN |
148832-44-4 |
|---|---|
Product Name |
4,6-dimethyl-1H-benzimidazol-5-ol |
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4,6-dimethyl-1H-benzimidazol-5-ol |
InChI |
InChI=1S/C9H10N2O/c1-5-3-7-8(11-4-10-7)6(2)9(5)12/h3-4,12H,1-2H3,(H,10,11) |
InChI Key |
SJVHEJUZWOOPIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1O)C)N=CN2 |
Canonical SMILES |
CC1=CC2=C(C(=C1O)C)N=CN2 |
synonyms |
1H-Benzimidazol-5-ol,4,6-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



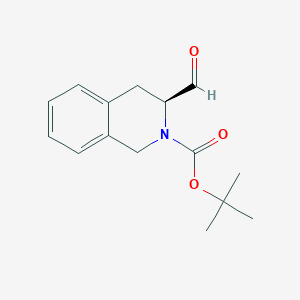


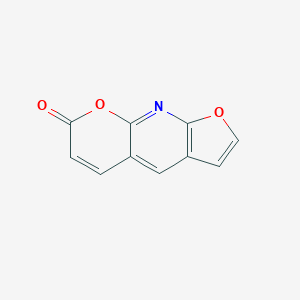
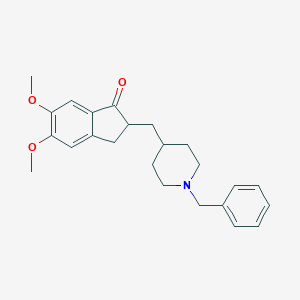
![2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B133230.png)
